molecular formula C7H6N2OS B1354622 5-Methyloxazolo[4,5-b]pyridine-2-thiol CAS No. 55656-32-1

5-Methyloxazolo[4,5-b]pyridine-2-thiol

Cat. No.: B1354622
CAS No.: 55656-32-1
M. Wt: 166.2 g/mol
InChI Key: MGXUVVBOGPSKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyloxazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound with promising properties for the development of new drugs and therapeutic agents. It has a molecular formula of C7H6N2OS .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridyl attached to thiazolo[5,4-b]pyridine . This key structural unit is important for its biological activity .

Scientific Research Applications

Cognitive Disorders Treatment in Schizophrenia

A novel alpha 7 nicotinic acetylcholine receptor agonist, derived from 5-Methyloxazolo[4,5-b]pyridine-2-thiol, has been identified as a potential treatment for cognitive deficits associated with psychiatric or neurological conditions, including schizophrenia and Alzheimer's disease. This compound shows high oral bioavailability and excellent brain penetration, demonstrating efficacy in cognition models (O’Donnell et al., 2010).

Synthesis of Aza[3.3.2]cyclazines

5-Methyloxazolo[3,2-a]pyridinium salts, derived from this compound, react with methylaminoacetaldehyde dimethyl acetal, leading to the formation of functionalized 5-aminoindolizines. These are capable of forming aza[3.3.2] cyclazines in acidic media, suggesting applications in complex heterocyclic compound synthesis (Babaev et al., 2015).

Antimicrobial Activity

A series of 1,2,3-triazole linked mercaptobenzoxazole/oxazolo[4,5-b] pyridine-2-thiol derivatives, which include this compound, were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal pathogens. Promising compounds were identified, indicating the potential use of these derivatives in antimicrobial applications (Gour et al., 2021).

Synthesis of Fused-Triheterocyclic Compounds

2-Heterocyclicalkylthiooxazolo[4,5-b]pyridines, related to this compound, have been successfully employed in synthesizing fused-triheterocyclic compounds. This indicates its utility in the synthesis of complex heterocyclic structures (Ghattas & Moustafa, 2000).

Vibrational Dynamics and Molecular Structure Analysis

5-Methyl-1,2,3-triazolo[4,5-b]pyridine, a derivative of this compound, was studied using density functional theory for molecular structure and vibrational energy levels. This research provides insights into the physical chemistry aspects of such compounds, useful in material science and chemistry (Lorenc et al., 2007).

Properties

IUPAC Name

5-methyl-3H-[1,3]oxazolo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-3-5-6(8-4)9-7(11)10-5/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXUVVBOGPSKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506140
Record name 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55656-32-1
Record name 5-Methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium formate (1.64 g, 26 mmol) was added to a suspension of Pd(OH)2 on carbon (˜20% Pd, 0.73 g, 1.0 mmol) and 2-nitro-3-hydroxy-6-methylpyridine (2.0 g, 13 mmol) in EtOH (20 mL). The reaction mixture was heated to 70° C. for 1 h at which point the reaction mixture was allowed to cool to rt and was filtered through Celite®. The filtrate was concentrated under reduced pressure, yielding a thick orangish oil. The material was dissolved in EtOH (25 mL) and potassium hydroxide (0.875 g, 15.6 mmol) and carbon disulfide (15 mL) were added. The reaction mixture was heated to reflux overnight. Upon cooling to rt, the reaction mixture was acidified with 1 N HCl, and the resulting solid was collected by filtration. The solid was washed with water (2×) and air dried followed by drying in a 35° C. vacuum oven. LC-MS: RT=5.58 min, [M+H]+=167.0.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
catalyst
Reaction Step One
Quantity
0.875 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.